8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
8-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-9-4-3-5-11-12(16)6-7-14(13(9)11)8-10(2)15/h3-7H,8H2,1-2H3 |
InChI Key |
FWHHKCZTHUITNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CN2CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 1 2 Oxopropyl Quinolin 4 1h One and Analogues
Established Synthetic Pathways for the Quinolin-4(1H)-one Core
The quinolin-4(1H)-one scaffold is a foundational structure in many biologically active compounds. mdpi.com Its synthesis has been the subject of extensive research, leading to the development of several reliable methods. These can be broadly categorized into classical cyclization reactions and modern multicomponent strategies.
Gould-Jacobs Reaction and Modified Approaches
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in the synthesis of the quinolin-4-one backbone. mdpi.comiipseries.org The classical approach involves the condensation of an aniline with diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate. Subsequent thermal cyclization, often under high-temperature conditions, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This intermediate can then be hydrolyzed (saponified) to the corresponding carboxylic acid and subsequently decarboxylated to yield the desired quinolin-4(1H)-one. mdpi.comwikipedia.org
The general sequence of the Gould-Jacobs reaction is as follows:
Condensation: An aniline reacts with an alkoxymethylenemalonic ester, substituting the alkoxy group. wikipedia.org
Cyclization: The resulting intermediate undergoes a thermal 6-electron cyclization to form the quinoline (B57606) ring system. wikipedia.org
Saponification: The ester group at the C-3 position is hydrolyzed to a carboxylic acid. wikipedia.org
Decarboxylation: The carboxylic acid is removed, typically by heating, to yield the final 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4(1H)-one form. wikipedia.org
A critical aspect of this reaction is its regioselectivity when using asymmetrically substituted anilines. mdpi.com The cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products, with the outcome generally controlled by steric and electronic factors. mdpi.com Modifications to the reaction, such as the use of microwave irradiation, have been shown to improve yields and dramatically shorten reaction times by allowing for heating to temperatures above the boiling points of the reactants. ablelab.eu
| Stage | Description | Typical Conditions |
|---|---|---|
| Condensation | Formation of anilidomethylenemalonic ester from aniline and diethyl ethoxymethylenemalonate. | Initial reaction often occurs at moderate temperatures. |
| Cyclization | Intramolecular cyclization to form the quinoline ring. | High temperatures (e.g., 250-300 °C), often in a high-boiling solvent or neat. ablelab.eu |
| Hydrolysis & Decarboxylation | Removal of the C-3 ester group. | Saponification with a base (e.g., NaOH) followed by heating. wikipedia.org |
Multicomponent Reaction Strategies for Quinoline Synthesis
Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, offering the advantage of constructing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are highly efficient and atom-economical, allowing for the rapid generation of diverse molecular scaffolds. rsc.orgrsc.org
Several MCRs have been successfully employed for the synthesis of the quinoline core, including:
Povarov Reaction: This reaction involves the cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an alkene. iipseries.org
Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline, typically catalyzed by a Lewis or Brønsted acid.
Combes Synthesis: This reaction produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. iipseries.org
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
These MCRs provide a convergent and versatile approach to quinoline derivatives, enabling the introduction of various functional groups and substitution patterns tailored to specific synthetic targets. rsc.org For instance, a three-component coupling reaction mediated by a Lewis acid can be used to synthesize substituted quinolines from an aldehyde, an amine, and an alkyne. scielo.br The efficiency and versatility of MCRs make them an attractive alternative to classical methods for building the quinoline framework. rsc.org
| Reaction Name | Typical Reactants | Key Feature |
|---|---|---|
| Povarov Reaction | Aniline, Aldehyde, Alkene | Forms tetrahydroquinoline derivatives via a [4+2] cycloaddition. iipseries.org |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization leading to 2,4-disubstituted quinolines. iipseries.org |
| Lewis Acid-Mediated MCR | Amine, Aldehyde, Alkyne | Convergent synthesis of polysubstituted quinolines. scielo.br |
Targeted Synthesis of 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one
The synthesis of the title compound requires the specific placement of three key features: the quinolin-4(1H)-one core, a methyl group at the C-8 position, and a 2-oxopropyl (acetonyl) group at the N-1 position. This is typically achieved by first constructing the 8-methylquinolin-4(1H)-one intermediate, followed by N-alkylation.
Strategies for Regioselective Alkylation at N-1
Once the 8-methylquinolin-4(1H)-one core is synthesized, the final step is the introduction of the 2-oxopropyl side chain via alkylation at the N-1 position. Quinolin-4(1H)-ones can undergo alkylation at either the N-1 or the O-4 position. However, N-alkylation is generally favored.
The regioselective N-alkylation of a quinolinone can be achieved by treating the heterocycle with a suitable alkylating agent in the presence of a base. The base deprotonates the nitrogen atom, forming an anion that then acts as a nucleophile.
For the synthesis of this compound, the key reagents are:
Substrate: 8-Methylquinolin-4(1H)-one
Alkylating Agent: A 2-oxopropyl electrophile, most commonly chloroacetone or bromoacetone.
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
Optimization of reaction conditions, such as the choice of base and solvent, is crucial to ensure high yields and selectivity for the N-alkylated product over the O-alkylated isomer. rsc.org For similar heterocyclic systems like indazoles, the combination of sodium hydride in tetrahydrofuran (THF) has proven effective for achieving high N-1 regioselectivity. beilstein-journals.org
Introduction of the Methyl Group at C-8
There are two primary strategies for introducing the methyl group at the C-8 position of the quinoline ring.
Synthesis from a Pre-substituted Precursor: The most direct method is to use a starting material that already contains the methyl group in the desired position. In the context of the Gould-Jacobs reaction, this would involve using 2-methylaniline (o-toluidine) as the aniline component. The cyclization of the intermediate formed from 2-methylaniline and diethyl ethoxymethylenemalonate would directly yield the 8-methylquinolin-4(1H)-one core. This approach avoids potential issues with regioselectivity that can arise when attempting to functionalize the pre-formed quinoline ring.
C-H Functionalization: More recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. While often challenging, methods for the regioselective C-H alkylation or arylation of the quinoline ring have been developed, particularly at the C-8 position. mdpi.com These reactions are typically catalyzed by transition metals like palladium or iridium and often require the use of a directing group or the N-oxide form of the quinoline to control the regioselectivity. mdpi.com While powerful, these methods may be less direct for this specific target compared to starting with 2-methylaniline.
Synthesis of the 2-Oxopropyl Side Chain Precursors
The 2-oxopropyl side chain is introduced using an electrophilic precursor. The most common and commercially available reagents for this purpose are α-haloketones.
Chloroacetone (1-chloro-2-propanone): This is a widely used and effective reagent for introducing the 2-oxopropyl group. It readily reacts with nucleophiles, such as the deprotonated nitrogen of a quinolinone.
Bromoacetone (1-bromo-2-propanone): Bromoacetone is more reactive than chloroacetone and can be used to achieve alkylation under milder conditions or with less reactive substrates.
Alternatively, other precursors can be synthesized for more specialized applications, such as those used in Horner-Wadsworth-Emmons reactions:
Diethyl (2-oxopropyl)phosphonate: This reagent can be prepared by the reaction of chloroacetone with triethyl phosphite. wgtn.ac.nz It is used in olefination reactions to form α,β-unsaturated ketones.
Dimethyl (2-oxopropyl)phosphonate: This phosphonate is a useful reagent for the homologation of aldehydes to alkynes and can be synthesized from dimethyl phosphite. researchgate.netacs.org
For the straightforward N-alkylation required in this synthesis, the use of simple and commercially available haloacetones is the most efficient and common strategy.
Advanced Catalytic Approaches in Quinolin-4(1H)-one Construction
Catalysis provides a powerful platform for the synthesis of quinolin-4-ones, enabling reactions under milder conditions with greater control and functional group tolerance. ias.ac.in These advanced methods often streamline multi-step sequences into more efficient one-pot procedures, a significant advantage for creating libraries of complex molecules. nih.gov
Transition metals, particularly palladium, copper, and rhodium, are extensively used in the synthesis of quinoline and quinolin-4-one scaffolds due to their unique reactivity and tolerance for a wide range of functional groups. ias.ac.inresearchgate.net
Palladium-catalyzed carbonylation reactions are a prominent strategy for constructing the quinolin-4-one core. mdpi.com A foundational method involves the coupling of 2-iodoaniline with terminal acetylenes under a carbon monoxide atmosphere, catalyzed by complexes like PdCl2(PPh3)2. researchgate.netmdpi.com This approach directly introduces the C4-carbonyl group. Similarly, rhodium(III) catalysts have been employed for the oxidative annulation of functionalized pyridines with alkynes to selectively synthesize quinolines, a process involving a twofold C-H activation of the pyridine ring. snnu.edu.cn
Copper catalysts are also instrumental, particularly in tandem reactions. One efficient protocol involves a copper-catalyzed annulation of alkynyl imines with diazo compounds, which proceeds through the in situ formation of an allene intermediate followed by intramolecular electrocyclization to yield C4-functionalized quinolines. organic-chemistry.org Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones also provides a direct route to various quinoline skeletons with high functional group tolerance. mdpi.com
| Catalyst/Metal | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium (e.g., PdCl₂(PPh₃)₂) | Carbonylative Cyclization | 2-Iodoaniline, Terminal Acetylenes, CO | Direct incorporation of the C4-carbonyl group. | researchgate.netmdpi.com |
| Rhodium (e.g., [RhCp*Cl₂]₂) | Oxidative Annulation | Functionalized Pyridines, Alkynes | Proceeds via twofold C-H activation. | snnu.edu.cn |
| Copper | Tandem Annulation | Alkynyl Imines, Diazo Compounds | Forms C4-functionalized quinolines via an allene intermediate. | organic-chemistry.org |
| Cobalt | Cyclization | 2-Aminoaryl Alcohols, Ketones | Offers high yields and broad functional group tolerance under mild conditions. | mdpi.com |
| Manganese | Dehydrogenative Coupling | Amino Alcohols, Ketones | Provides a sustainable route to N-heterocycles like quinolines. | organic-chemistry.org |
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, offering mild reaction conditions and a distinct reactivity profile. mdpi.com N-Heterocyclic carbenes (NHCs), in particular, have been successfully applied to the synthesis of quinolin-4-ones. mdpi.com
One notable NHC-catalyzed approach involves the reaction between an aldehyde and a bromide substrate. mdpi.com The mechanism begins with a nucleophilic attack of the carbene on the aldehyde's carbonyl carbon, leading to the formation of a homoenolate intermediate after proton transfer. mdpi.com This intermediate then attacks the bromide, followed by intramolecular heterocyclization to construct the quinolin-4-one ring. mdpi.com This method is valued for its simplicity and the absence of by-products. mdpi.com
The Friedländer synthesis, a classic condensation reaction between a 2-aminobenzaldehyde or ketone and a compound containing an α-methylene group, has also been significantly improved using various catalysts, including organocatalysts. cell.comnih.gov These catalysts enhance the efficiency and expand the substrate scope of this fundamental quinoline-forming reaction. cell.com
| Organocatalyst | Reaction Type | Key Intermediate | Advantages | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Annulation | Homoenolate | Metal-free, mild conditions, simple procedure with no by-products. | mdpi.com |
| Various (e.g., p-toluenesulfonic acid) | Friedländer Synthesis | Imine/Enamine | Improves efficiency and selectivity of a classic condensation reaction. | cell.comnih.goviipseries.org |
Chemoenzymatic Synthesis and Biocatalysis for Quinoline Derivatives
The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. nih.gov Biocatalytic and chemoenzymatic strategies have been developed for the synthesis of quinoline and quinolone derivatives, leveraging the catalytic power of enzymes like oxidases and lipases. nih.govnorthumbria.ac.uk
Monoamine oxidase (MAO-N) biocatalysts have been effectively used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives in good yields. nih.govnorthumbria.ac.uk This enzymatic oxidation represents a green alternative to traditional methods that often rely on harsh reagents. northumbria.ac.uk
Another innovative approach is the use of horseradish peroxidase (HRP) to catalyze the oxidative cyclization and aromatization of N-cyclopropyl-N-alkylanilines to form N-alkylquinolinium compounds. nih.govacs.org Furthermore, a chemoenzymatic cascade combining HRP with a chemical oxidant like K3Fe(CN)6 has been developed to convert these anilines into 2-quinolone derivatives in a one-pot, two-step procedure. nih.govacs.org Lipases have also been reported to catalyze condensation reactions, such as the reaction between 2-amino-3,5-dibromobenzaldehyde and cyclopentanone, to produce quinoline derivatives with high yields. researchgate.net
| Enzyme | Reaction Type | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinolines | Effective biotransformation using whole cells or purified enzymes. | nih.govnorthumbria.ac.uk |
| Horseradish Peroxidase (HRP) | Oxidative Cyclization/Aromatization | N-cyclopropyl-N-alkylanilines | N-alkylquinolinium compounds | Enables construction of the heteroaromatic ring from aliphatic substrates. | nih.govnorthumbria.ac.uk |
| HRP + K₃Fe(CN)₆ | Chemoenzymatic Cascade | N-cyclopropyl-N-alkylanilines | 2-Quinolones | One-pot, two-step synthesis. | nih.govacs.org |
| Lipase (e.g., PPL) | Condensation (Friedländer) | 2-amino-3,5-dibromobenzaldehyde and cyclopentanone | Quinoline derivatives | Mild enzymatic procedure with high yields (up to 95%). | researchgate.net |
Computational and Theoretical Investigations of 8 Methyl 1 2 Oxopropyl Quinolin 4 1h One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. acs.org By applying DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed understanding of the molecule's behavior can be achieved. ekb.eg
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution
The electronic properties of 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one are dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier molecular orbitals (FMOs) that govern the molecule's reactivity. nih.gov
The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolinone ring system, particularly the fused benzene (B151609) ring, which is further activated by the electron-donating 8-methyl group. The LUMO, on the other hand, is likely to be distributed over the pyridinone ring and the carbonyl group of the 2-oxopropyl substituent, which are the more electron-deficient parts of the molecule.
The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, making them susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the nitrogen atom, indicating regions prone to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
Reactivity Descriptors and Fukui Functions
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S).
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The tendency to attract electrons.
Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution.
Chemical Softness (S = 1 / 2η): The reciprocal of hardness, indicating higher reactivity.
Fukui functions provide more detailed, atom-specific information about reactivity. They indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely highlight the carbonyl carbons as primary sites for nucleophilic attack and the oxygen atoms as sites for electrophilic attack.
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Predicted Value |
|---|---|
| Ionization Potential (I) | ~ 6.5 eV |
| Electron Affinity (A) | ~ 1.8 eV |
| Electronegativity (χ) | ~ 4.15 eV |
| Chemical Hardness (η) | ~ 2.35 eV |
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
DFT calculations can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. ekb.eg For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinolinone ring, the methyl protons at position 8, and the methylene (B1212753) and methyl protons of the 2-oxopropyl group at the N1 position. The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. rsc.org The predicted UV-Vis spectrum for this compound would likely show strong π-π* transitions in the UV region, characteristic of the quinolinone chromophore.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. mdpi.com Key predicted vibrational bands for this compound would include C=O stretching frequencies for the quinolinone and ketone carbonyl groups, C-H stretching for the aromatic and aliphatic groups, and C=C and C-N stretching vibrations within the quinolinone ring system.
Table 3: Predicted Key Spectroscopic Data
| Spectroscopy | Predicted Wavenumber/Chemical Shift | Assignment |
|---|---|---|
| IR | ~1650-1680 cm⁻¹ | Quinolinone C=O stretch |
| IR | ~1710-1730 cm⁻¹ | Ketone C=O stretch |
| ¹H NMR | ~2.5-2.8 ppm | 8-CH₃ |
| ¹H NMR | ~5.0-5.3 ppm | N-CH₂ |
| ¹H NMR | ~2.2-2.4 ppm | CO-CH₃ |
| ¹³C NMR | ~175-180 ppm | Quinolinone C=O |
| ¹³C NMR | ~205-210 ppm | Ketone C=O |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This is particularly useful in drug discovery for predicting the binding of a small molecule ligand to a biological macromolecule, such as a protein or enzyme.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Given the prevalence of the quinolinone scaffold in biologically active compounds, this compound could be docked into the active sites of various enzymes to predict its potential biological activity. The docking process involves placing the ligand in multiple conformations and orientations within the target's binding site and scoring them based on their binding energy. Lower binding energies typically indicate a more stable complex and higher binding affinity. mdpi.com
The binding mode of this compound would depend on the specific topology and amino acid composition of the target's active site. The quinolinone ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The carbonyl groups could act as hydrogen bond acceptors, while the N-H group (in the tautomeric form) could be a hydrogen bond donor.
Identification of Key Interacting Residues and Pharmacophoric Features
Analysis of the docked poses would reveal the key amino acid residues that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent analogs.
Pharmacophoric features are the essential spatial arrangement of atoms or functional groups necessary for a molecule's biological activity. For this compound, the key pharmacophoric features would likely include:
A hydrogen bond acceptor (the carbonyl oxygens).
Aromatic rings for hydrophobic and π-π stacking interactions.
A methyl group that could fit into a hydrophobic pocket.
Table 4: Hypothetical Molecular Docking Results with a Kinase Active Site
| Parameter | Predicted Outcome |
|---|---|
| Binding Energy | -7.5 to -9.0 kcal/mol |
| Key Interacting Residues | Lysine, Aspartate, Phenylalanine, Leucine |
| Types of Interactions | Hydrogen bonding, π-π stacking, hydrophobic interactions |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide insights into its dynamic behavior, structural stability, and interactions with its environment at an atomic level. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the molecule behaves in different conditions, such as in a solvated environment or when bound to a biological target.
Conformational Sampling and Stability in Solvated Environments
To understand how this compound behaves within a biological context, MD simulations are performed in a simulated aqueous environment. This process, known as conformational sampling, explores the range of three-dimensional shapes (conformations) the molecule can adopt due to the rotation of its flexible bonds, such as the one connecting the quinolinone core to the 2-oxopropyl group.
The stability of these conformations is analyzed over the course of the simulation, typically lasting for nanoseconds or microseconds. Key metrics are used to assess structural stability:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure (usually the initial conformation). A low and stable RMSD value indicates that the molecule maintains a stable conformation, while significant fluctuations suggest high flexibility.
Radius of Gyration (Rg): This metric indicates the compactness of the molecule's structure. A consistent Rg value suggests that the molecule is not undergoing major unfolding or conformational changes.
Illustrative Stability Analysis Data
The following table demonstrates the kind of data that would be generated from an MD simulation to analyze the stability of a compound like this compound in water.
| Simulation Time (ns) | Average RMSD (Å) | Average Rg (Å) |
| 0-10 | 1.2 ± 0.3 | 3.5 ± 0.1 |
| 10-20 | 1.5 ± 0.2 | 3.6 ± 0.2 |
| 20-30 | 1.4 ± 0.3 | 3.5 ± 0.1 |
| 30-40 | 1.6 ± 0.2 | 3.7 ± 0.2 |
| 40-50 | 1.5 ± 0.2 | 3.6 ± 0.1 |
| Note: This data is illustrative and does not represent actual simulation results for this compound. |
Dynamics of Ligand-Receptor Complexes and Binding Kinetics
When a compound is investigated for therapeutic potential, MD simulations are crucial for studying its interaction with a specific biological target (e.g., a protein or enzyme). By simulating the compound (the ligand) bound to the receptor's active site, researchers can assess the stability of the resulting complex and characterize the key interactions that mediate binding.
Analysis of these simulations can reveal:
Key Amino Acid Interactions: Identification of specific amino acids in the receptor that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Binding Free Energy: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding affinity between the ligand and the receptor. A more negative binding free energy value typically indicates a stronger and more stable interaction.
Binding Kinetics: Advanced simulation techniques can provide insights into the rates at which the ligand binds (on-rate) and unbinds (off-rate) from the receptor, which are critical parameters for a drug's efficacy.
In Silico Pharmacokinetic and Pharmacodynamic Modeling
In silico modeling provides a rapid and cost-effective way to predict the pharmacokinetic properties of a drug candidate before it undergoes expensive experimental testing. 47.94.85 These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. researchgate.net
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
ADME properties determine the fate of a compound in the body. Various computational models and software tools are used to predict these characteristics based on the molecule's chemical structure.
Absorption: Predicts how well the compound is absorbed, primarily from the gastrointestinal (GI) tract.
Distribution: Assesses whether the compound is likely to distribute into various tissues or cross biological barriers like the blood-brain barrier (BBB).
Metabolism: Predicts interactions with key metabolic enzymes, such as the Cytochrome P450 (CYP) family, which are responsible for breaking down foreign compounds. pensoft.net Inhibition of these enzymes can lead to adverse drug-drug interactions.
Excretion: Relates to how the compound is eliminated from the body.
Illustrative Predicted ADME Profile
This table shows a typical ADME profile predicted for a quinolinone-type molecule using computational tools.
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by this transporter |
| CYP1A2 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP1A2 |
| CYP2C9 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP2C9 |
| CYP2D6 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP2D6 |
| CYP3A4 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP3A4 |
| Note: This data is illustrative, based on general predictions for related chemical structures, and is not specific to this compound. |
Theoretical Solubility and Permeability Assessments
Solubility and permeability are fundamental properties that govern a drug's absorption and bioavailability.
Aqueous Solubility (LogS): This value predicts how well a compound dissolves in water. Poor solubility can hinder absorption in the GI tract. LogS values are typically categorized as follows:
> -2: Very soluble
-2 to -4: Soluble
-4 to -6: Moderately soluble
< -6: Poorly soluble
Permeability: This predicts the ability of a compound to pass through biological membranes, such as the intestinal lining. It is often modeled by predicting permeability in Caco-2 cells, a human colon cancer cell line that serves as a standard in vitro model of the intestinal barrier. nih.gov Predicted Caco-2 permeability values (logPapp in cm/s) are often classified as:
> -5.15: High permeability
< -5.15: Low permeability. nih.gov
Illustrative Solubility and Permeability Predictions
| Property | Predicted Value | Classification |
| Aqueous Solubility (LogS) | -3.8 | Soluble |
| Caco-2 Permeability (logPapp) | -5.4 | Low |
| Note: This data is illustrative and not the result of a specific calculation for this compound. |
Lack of Publicly Available Research Data for this compound
Following a comprehensive review of scientific literature and databases, no specific pharmacological or biological activity research was found for the chemical compound this compound.
Despite extensive searches for data related to the molecular targets, mechanism of action, and in vitro profiling of this compound, no dedicated studies detailing its effects on enzymes such as DNA topoisomerases, kinases, or proteases were identified. Similarly, information regarding its potential interactions with cellular receptors, its influence on signal transduction pathways, or its direct molecular interactions with DNA or RNA is not available in the public domain.
The broader class of quinolinone compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, often through mechanisms involving enzyme inhibition and DNA interaction. mdpi.comnih.gov However, these general characteristics of the quinolinone scaffold cannot be specifically attributed to this compound without direct experimental evidence.
Due to the absence of specific research findings for this compound, it is not possible to provide a detailed and scientifically accurate article on its pharmacological and biological activity as per the requested outline. The creation of such an article would require speculative data, which falls outside the scope of providing factual and evidence-based scientific information.
Therefore, the requested article focusing solely on the pharmacological and biological activity research of this compound cannot be generated at this time.
Pharmacological and Biological Activity Research on 8 Methyl 1 2 Oxopropyl Quinolin 4 1h One
In Vitro Efficacy in Disease Models (Excluding Clinical Data)
Antiproliferative Activity against Cancer Cell Lines and Associated Mechanisms
No data is currently available on the antiproliferative activity of 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one against any cancer cell lines.
Antimicrobial Spectrum and Potency against Bacterial and Fungal Strains
There is no published information regarding the antimicrobial or antifungal activity of this compound.
Antimalarial, Antiviral, and Anti-inflammatory Potentials
The potential antimalarial, antiviral, or anti-inflammatory activities of this compound have not been reported in the scientific literature.
Structure Activity Relationship Sar and Derivatization Strategies for 8 Methyl 1 2 Oxopropyl Quinolin 4 1h One
Systematic Modification of the 2-Oxopropyl Side Chain at N-1
Altering the length and branching of the alkyl component of the N-1 side chain can modulate the compound's lipophilicity and its fit within a target's binding pocket. While direct studies on 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one are limited, general principles of SAR in quinolin-4-ones suggest that such modifications are a viable strategy for optimization. For instance, elongating the chain from a propyl to a butyl or pentyl group could enhance van der Waals interactions, whereas introducing branching, such as an isobutyl or tert-butyl group, could probe the steric tolerance of the binding site.
Table 1: Hypothetical SAR of N-1 Alkyl Side Chain Modifications Note: The activity data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
| Compound | N-1 Side Chain Modification | Predicted Biological Activity | Rationale |
|---|---|---|---|
| 1a | -(CH2)2CH3 (n-propyl) | Baseline | Reference compound |
| 1b | -(CH2)3CH3 (n-butyl) | Potentially Increased | Increased lipophilicity and potential for enhanced hydrophobic interactions. |
| 1c | -CH2CH(CH3)2 (isobutyl) | Potentially Decreased | Introduction of steric bulk may disrupt optimal binding. |
The incorporation of heteroatoms (e.g., oxygen, nitrogen) or functional groups (e.g., hydroxyl, amine) into the N-1 side chain can introduce new hydrogen bonding capabilities, alter the polarity, and potentially introduce new binding interactions. Replacing the terminal methyl group of the 2-oxopropyl side chain with a hydroxyl group to form a 1-(3-hydroxy-2-oxopropyl) side chain, for example, could allow for a new hydrogen bond with a target protein, potentially increasing binding affinity.
Table 2: Hypothetical SAR of N-1 Side Chain with Heteroatoms/Functional Groups Note: The activity data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
| Compound | N-1 Side Chain Modification | Predicted Biological Activity | Rationale |
|---|---|---|---|
| 2a | -CH2COCH3 (2-oxopropyl) | Baseline | Reference compound |
| 2b | -CH2COCH2OH (3-hydroxy-2-oxopropyl) | Potentially Increased | Introduction of a hydrogen bond donor/acceptor. |
| 2c | -CH2COCH2NH2 (3-amino-2-oxopropyl) | Potentially Increased | Introduction of a hydrogen bond donor and a basic center. |
Substituent Effects at the Quinoline (B57606) Ring System
Modifications to the core quinoline ring system offer another avenue for modulating biological activity. The size, position, and electronic nature of substituents can influence target binding, selectivity, and pharmacokinetic properties.
The C-8 position of the quinoline ring is a key site for modification. In the related quinazolin-4-one scaffold, larger substituents at the C-8 position, such as nitro and diol groups, have been shown to engage in new interactions, thereby improving both affinity and selectivity. biorxiv.orgnih.govbiorxiv.orgresearchgate.net Applying this strategy to this compound, the replacement of the C-8 methyl group with more polar or electron-withdrawing groups could lead to enhanced activity. Additionally, a methoxy (B1213986) group at the C-8 position has been noted to improve the antitumor properties of some quinolin-4-ones. mdpi.com
Table 3: Predicted Impact of C-8 Substituent Modifications
| Compound | C-8 Substituent | Predicted Biological Activity | Rationale for Activity Change |
|---|---|---|---|
| 3a | -CH3 | Baseline | Reference compound |
| 3b | -OCH3 | Potentially Increased | Known to enhance antitumor properties in some quinolin-4-ones. mdpi.com |
| 3c | -NO2 | Potentially Increased | Can form new interactions within the binding site. biorxiv.orgnih.govbiorxiv.orgresearchgate.net |
Substituents at other positions on the quinoline ring also play a significant role in determining the biological profile of the molecule. For instance, the introduction of a fluorine atom at the C-6 position has been found to be optimal for the activity of certain quinolin-4-one derivatives. mdpi.com The C-7 position is also critical, as substituents at this location can directly interact with biological targets like topoisomerase II. mdpi.com Aromatic rings at C-7 have been shown to enhance antitumor properties. mdpi.com
Table 4: Predicted Impact of C-6 and C-7 Substituent Modifications
| Compound | Modification | Predicted Biological Activity | Rationale |
|---|---|---|---|
| 4a | Unsubstituted at C-6, C-7 | Baseline | Reference compound |
| 4b | C-6 Fluoro | Potentially Increased | Fluorine at C-6 is often optimal for activity. mdpi.com |
| 4c | C-7 Phenyl | Potentially Increased | Aromatic substituents at C-7 can improve antitumor properties. mdpi.com |
Bioisosteric Replacements in the Quinolin-4(1H)-one Core and Side Chains
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties. nih.govresearchgate.net
For the core scaffold, the quinoline ring can be considered a bioisostere of other fused heterocyclic systems. For example, quinazoline (B50416) and quinoxaline (B1680401) are known bioisosteres of quinoline. nih.govnih.gov Replacing the quinoline core of this compound with a quinazoline or quinoxaline scaffold could result in novel compounds with different biological profiles.
In the side chains, the ketone of the 2-oxopropyl group could be replaced with other functional groups such as an amide or an ester to alter hydrogen bonding capacity and electronic distribution. The C-8 methyl group could also be replaced by bioisosteres like a chloro group or a trifluoromethyl group to modulate steric and electronic properties.
Table 5: Examples of Potential Bioisosteric Replacements
| Original Group | Position | Bioisosteric Replacement | Potential Impact |
|---|---|---|---|
| Quinoline Core | - | Quinazoline, Quinoxaline | Altered ADME properties, potentially new target interactions. nih.govnih.gov |
| Ketone | N-1 Side Chain | Amide, Ester, Oxime | Modified hydrogen bonding potential and metabolic stability. |
Rational Design of Hybrid Molecules Incorporating the Quinolin-4(1H)-one Scaffold
The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. A key strategy to enhance the therapeutic potential and overcome challenges such as drug resistance is the rational design of hybrid molecules. This approach involves the covalent linkage of the quinolin-4(1H)-one moiety with another pharmacophore, aiming to create a single molecule with synergistic or complementary modes of action. The design of such hybrids considers the structure-activity relationship (SAR) of the parent scaffold, including the influence of substituents at various positions.
For the specific compound, this compound, the substituents at the C8 and N1 positions are critical in the conceptualization of hybrid molecules. The 8-methyl group can influence the molecule's lipophilicity and steric interactions with target proteins. The 1-(2-oxopropyl) substituent introduces a flexible chain with a keto group, which can act as a hydrogen bond acceptor or a reactive site for further derivatization.
The rational design of hybrid molecules based on this scaffold can be approached in several ways:
Fused Hybridization: The quinolin-4(1H)-one scaffold can be fused with another heterocyclic ring system to create a more rigid and complex structure with a potentially novel biological profile.
Merged Hybridization: A part of the quinolin-4(1H)-one scaffold can be merged with another pharmacophore, resulting in a new molecule where the two parent structures are partially overlapped.
Several classes of hybrid molecules incorporating the quinoline or quinolin-4-one scaffold have been explored, demonstrating the feasibility and potential of this strategy.
Table 1: Examples of Hybrid Molecules Based on the Quinoline/Quinolin-4-one Scaffold
| Hybrid Class | Second Pharmacophore | Rationale for Hybridization | Reference Example |
| Quinoline-Thiazinanone | 1,3-Thiazinan-4-one | Combining the antibacterial properties of quinolones with the anti-MRSA activity of thiazinanones to develop agents with a broader spectrum and potentially overcome resistance. nih.gov | ((E)-((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one derivatives nih.gov |
| Quinone-Quinoline | 1,4-Quinone | Merging the redox properties of quinones, which can generate reactive oxygen species, with the DNA-targeting ability of quinolines to create potent anticancer agents. mdpi.comnih.gov | Hybrids of 5,8-quinolinedione (B78156) connected by an oxygen atom to a quinoline moiety mdpi.comnih.gov |
| Quinoline-Chalcone | Chalcone | Integrating the tubulin polymerization inhibitory activity of chalcones with the diverse anticancer mechanisms of quinolines to develop multi-target anticancer agents. nih.gov | Quinoline-chalcone hybrids targeting tubulin polymerization nih.gov |
| Quinoline-Sulfonamide | Sulfonamide | Combining the kinase inhibitory potential of some quinolines with the well-established pharmacological profile of sulfonamides to design novel anticancer agents. nih.gov | Molecular hybrids of diversely functionalized quinoline and sulfonamide nih.gov |
| Quinoline-Triazole | 1,2,3-Triazole | Utilizing the triazole ring as a versatile linker and a pharmacophore in its own right to connect with quinolines for developing agents with various biological activities, including anticancer and antibacterial. mdpi.com | 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide mdpi.com |
In the context of this compound, the 1-(2-oxopropyl) group offers a potential point of attachment for a linker. For instance, the ketone functionality could be converted to an oxime or a hydrazone, which can then be further functionalized to connect to a second pharmacophore. This approach allows for the systematic variation of the linker and the second active moiety to optimize the biological activity of the resulting hybrid molecule.
The 8-methyl group, while not as readily derivatizable, plays a significant role in defining the steric and electronic environment of that region of the molecule. Its presence can influence the binding affinity and selectivity of the hybrid molecule for its biological target. In some cases, the presence of a small alkyl group at the C8 position has been shown to be beneficial for biological activity.
The design of such hybrid molecules is often guided by computational methods, such as molecular docking, to predict the binding modes and affinities of the designed compounds with their putative targets. This in silico approach helps in prioritizing the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.
Future Research Directions and Prospects for 8 Methyl 1 2 Oxopropyl Quinolin 4 1h One Research
Emerging Synthetic Methodologies for Complex Quinolones
The synthesis of the quinolone core and its derivatives has been a subject of extensive research for decades. mdpi.com However, traditional methods often require harsh conditions or multi-step procedures. researchgate.net Recent innovations in synthetic organic chemistry offer more efficient, sustainable, and versatile routes to complex quinolones, which could be pivotal for developing analogues of 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one.
Table 1: Emerging Synthetic Methodologies for Quinolone Derivatives
| Methodology | Description | Potential Advantages for this compound Research |
| Metal-Free Synthesis | Utilizes non-metallic catalysts or reagents to facilitate cyclization and functionalization, such as oxidative intermolecular Mannich reactions. rsc.orgnih.gov | Reduces cost, simplifies purification, and avoids heavy metal contamination in final compounds. |
| Photocatalysis | Employs visible light and a photocatalyst to drive chemical reactions, such as the aerobic oxidation of indoles followed by Camps cyclization. rsc.org | Offers mild reaction conditions, high selectivity, and access to unique chemical transformations. |
| Domino Reactions | Multi-component reactions where several bonds are formed in a single operation, streamlining the synthesis of complex molecules. acs.org | Increases efficiency, reduces waste, and allows for the rapid generation of a diverse library of analogues. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. qeios.comnih.gov | Enables rapid optimization of reaction conditions and faster synthesis of target compounds and derivatives. |
By leveraging these advanced synthetic methods, researchers can efficiently produce not only this compound but also a wide range of structurally diverse analogues. This capability is foundational for exploring structure-activity relationships (SAR) and identifying derivatives with improved potency, selectivity, or novel biological activities.
Advanced Computational Approaches in De Novo Drug Design and Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering the ability to predict and analyze molecular interactions, thereby saving significant time and resources. mdpi.com For a compound like this compound, computational approaches can guide its optimization and help in the rational design of new, more potent derivatives.
De novo drug design methodologies, which aim to generate novel molecular structures from the ground up, are increasingly powered by artificial intelligence and machine learning. nih.govnih.gov These methods can be broadly categorized into structure-based and ligand-based approaches. mdpi.com If the three-dimensional structure of a biological target is known, structure-based methods like molecular docking can predict how this compound and its analogues bind to the active site. nih.govwisdomlib.org This information is crucial for designing modifications that enhance binding affinity and selectivity.
In the absence of a known target structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. nih.govnih.gov These techniques use a set of known active molecules to build models that predict the activity of new, untested compounds. More advanced deep learning and generative models are now capable of exploring vast chemical spaces to propose entirely new scaffolds with desired properties. ethz.chresearchgate.net
Table 2: Computational Approaches in Quinolone Drug Design
| Approach | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein, estimating binding affinity. wisdomlib.orgmdpi.com | Identify potential biological targets and optimize the compound's structure for enhanced binding. |
| QSAR Modeling | Develops mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov | Predict the biological activity of novel derivatives and guide the selection of candidates for synthesis. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time, providing insight into the stability of ligand-protein complexes. nih.gov | Assess the stability of the binding of the compound to its target and understand dynamic interactions. |
| Machine Learning/AI | Uses algorithms to learn from existing data and generate novel molecular structures with optimized properties. nih.govethz.ch | Design entirely new quinolone derivatives with high predicted activity, selectivity, and favorable drug-like properties. |
Applying these computational tools to this compound could accelerate the discovery of its biological targets and fast-track the development of optimized analogues, making the drug discovery process more efficient and targeted.
Exploration of Novel Biological Targets and Therapeutic Applications
While quinolones are historically known as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, recent research has revealed that the quinolone scaffold is a "privileged structure" with a vast range of pharmacological activities. wisdomlib.orgnih.govekb.eg This opens up the exciting possibility that this compound could have therapeutic applications far beyond infectious diseases.
Numerous studies have demonstrated the potential of quinolone derivatives as anticancer agents. researchgate.netmdpi.comnih.gov Their mechanism of action in cancer is often linked to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. mdpi.com Furthermore, modifications to the quinolone core have yielded compounds with antiviral, antifungal, antimalarial, and anti-inflammatory properties. ekb.egmdpi.com The future of research for this compound should therefore include broad biological screening to uncover these potential non-antibacterial activities.
Table 3: Potential Therapeutic Applications for Quinolone Scaffolds
| Therapeutic Area | Potential Biological Target(s) | Rationale for Investigation |
| Oncology | Topoisomerase II, Protein Kinases, Tubulin | The quinolone core is known to inhibit enzymes essential for cancer cell proliferation and survival. researchgate.netmdpi.com |
| Virology | Viral enzymes (e.g., integrase, polymerase) | Structural modifications on the quinolone ring have led to compounds with activity against viruses like HIV. ekb.egmdpi.com |
| Inflammatory Diseases | Pro-inflammatory signaling pathways | Certain quinolone derivatives have shown anti-inflammatory effects, suggesting a role in modulating immune responses. nih.gov |
| Neurodegenerative Diseases | Aggregation of amyloid-beta, tau proteins | The 8-hydroxyquinoline (B1678124) scaffold, a related structure, has been investigated for its potential in diseases like Alzheimer's. nih.govnih.gov |
Systematic screening of this compound against a diverse panel of biological targets is a critical next step. This exploration could reveal novel mechanisms of action and position the compound as a lead for developing treatments for a wide range of human diseases.
Integration of High-Throughput Screening and Omics Technologies in Drug Discovery
The discovery of novel therapeutic applications and the elucidation of a compound's mechanism of action can be significantly accelerated by modern biological technologies. High-Throughput Screening (HTS) and "omics" technologies (genomics, proteomics, metabolomics) are at the forefront of this revolution, providing powerful tools to investigate the biological effects of this compound on a massive scale.
HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target or in a cellular assay. ewadirect.comyoutube.com By creating a chemical library based on the this compound scaffold, HTS can efficiently identify "hit" compounds with desired biological activity. This process, which once took months, can now be completed in a matter of weeks, dramatically speeding up the initial stages of drug discovery. youtube.com
Once a biological activity is identified, omics technologies can provide a comprehensive, unbiased view of the cellular response to the compound. nih.gov For instance, transcriptomics (analyzing mRNA) can reveal which genes are turned on or off in response to treatment, while proteomics (analyzing proteins) can identify changes in protein expression and signaling pathways. This deep mechanistic insight is invaluable for understanding how the compound works, identifying potential biomarkers, and predicting both efficacy and off-target effects. nih.govcncb.ac.cn
Table 4: High-Throughput and Omics Technologies in Drug Discovery
| Technology | Description | Role in Research for this compound |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds to identify those active in a specific assay. ewadirect.comnih.gov | Rapidly screen a library of derivatives against diverse biological targets to discover novel activities. |
| Transcriptomics | Global analysis of gene expression (RNA) in a cell or tissue in response to a stimulus. nih.gov | Identify the cellular pathways and biological processes affected by the compound, elucidating its mechanism of action. |
| Proteomics | Large-scale study of proteins, including their expression, modifications, and interactions. nih.gov | Pinpoint the specific proteins and signaling networks that are directly or indirectly modulated by the compound. |
| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (metabolites). nih.gov | Understand the downstream functional consequences of the compound's activity on cellular metabolism. |
The integration of these powerful technologies represents a paradigm shift in drug discovery. For this compound, this integrated approach provides a clear roadmap for moving from a single chemical entity to a well-understood drug candidate with a defined mechanism of action and a clear therapeutic rationale.
Q & A
Q. What are alternative strategies to improve synthetic scalability without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
